Efavirenz 3-Desoxy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

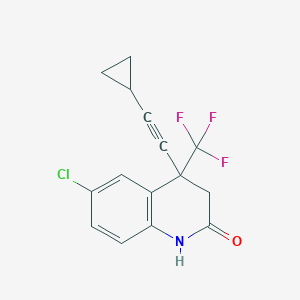

Efavirenz 3-Desoxy is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Efavirenz 3-Desoxy typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through cyclization reactions.

Introduction of the chloro group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Addition of the cyclopropylethynyl group: This step involves the use of cyclopropylacetylene in the presence of a suitable catalyst.

Incorporation of the trifluoromethyl group: Trifluoromethylation can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Efavirenz 3-Desoxy can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Efavirenz 3-Desoxy involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with signaling pathways to exert its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one: Lacks the cyclopropylethynyl group.

4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one: Lacks the chloro group.

6-Chloro-4-(2-cyclopropylethynyl)-1,3-dihydroquinolin-2-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of the chloro, cyclopropylethynyl, and trifluoromethyl groups in Efavirenz 3-Desoxy imparts unique chemical and biological properties, making it distinct from other similar compounds.

Activité Biologique

Efavirenz 3-Desoxy is a derivative of efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

1. Pharmacodynamics

Efavirenz exerts its antiviral effects through the inhibition of HIV-1 reverse transcriptase. The mechanism involves noncompetitive inhibition, which disrupts the conversion of viral RNA into DNA, a critical step in the viral replication process. This compound shares similar mechanisms but may exhibit altered potency and efficacy.

| Mechanism | Description |

|---|---|

| Inhibition of Reverse Transcriptase | Prevents conversion of viral RNA to DNA |

| Noncompetitive Inhibition | Binds to the enzyme without competing with the substrate |

| Impact on Viral Replication | Reduces the synthesis of new virions |

2. Pharmacokinetics

The pharmacokinetic profile of Efavirenz is characterized by rapid absorption and extensive metabolism. Following oral administration, peak plasma concentrations are typically reached within 3 to 5 hours. The half-life ranges from 40 to 55 hours, allowing for once-daily dosing.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Time to Peak Concentration (Tmax) | 3-5 hours |

| Half-Life | 40-55 hours |

| Bioavailability | Increased with high-fat meals |

Efavirenz is primarily metabolized by cytochrome P450 enzymes (CYP2B6 and CYP3A4), leading to the formation of inactive metabolites. Genetic polymorphisms in these enzymes can significantly affect drug metabolism and patient response.

3. Clinical Efficacy and Resistance

Clinical studies have demonstrated that Efavirenz is effective in suppressing viral loads in HIV-infected individuals. However, resistance mutations can develop, particularly with prolonged use or suboptimal adherence.

Case Study: Resistance Development

In a cohort study involving patients on an efavirenz-based regimen, mutations at positions K103N and Y181C were frequently observed among those experiencing treatment failure. Notably, the presence of these mutations was associated with a significant reduction in susceptibility to efavirenz.

4. Adverse Effects

While generally well-tolerated, Efavirenz can cause various side effects, including neuropsychiatric symptoms and skin rashes. A case study highlighted a patient who developed a moderate skin rash within three weeks of starting efavirenz therapy. Management involved symptomatic treatment while continuing the medication.

Table 3: Common Adverse Effects

| Adverse Effect | Incidence |

|---|---|

| Skin Rash | ~30% |

| Neuropsychiatric Symptoms | ~20% |

| Severe Rash (Stevens-Johnson Syndrome) | <1% |

5. Conclusion

This compound retains essential antiviral properties similar to its parent compound but may differ in terms of efficacy and safety profiles due to its distinct pharmacokinetic characteristics. Ongoing research is necessary to fully understand its potential role in HIV therapy and resistance patterns.

The biological activity of this compound underscores the importance of personalized medicine in HIV treatment, considering genetic variations that influence drug metabolism and response.

Propriétés

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMTWEKKZZHRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.